

Application Notes: Diazotization of 3-Amino-4-methoxybenzanilide for Azo Coupling Reactions

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-4-methoxybenzanilide**, also known as Fast Red KD Base, is a critical chemical intermediate widely utilized in the synthesis of high-performance azoic dyes and pigments.^[1] Its molecular structure, which features a primary aromatic amine, is ideal for diazotization. The resulting diazonium salt is a versatile electrophile that readily participates in coupling reactions with electron-rich compounds, such as naphthol derivatives, to form stable and intensely colored azo compounds.^{[2][3]} These products have significant applications in the textile industry for dyeing cotton and linen fibers and are integral to the manufacture of organic pigments like Pigment Red 31, 32, and 146.^[2] This document provides detailed protocols for the diazotization of **3-Amino-4-methoxybenzanilide** and its subsequent use in a typical azo coupling reaction.

Principle of the Reaction

The overall process is a two-step synthesis common for producing azo dyes.

- Diazotization: A primary aromatic amine, **3-Amino-4-methoxybenzanilide**, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO_2) in situ, which is generated from the reaction of sodium nitrite (NaNO_2) with a strong mineral acid like hydrochloric acid (HCl). The reaction is highly exothermic and must be maintained at a low temperature ($0\text{--}5\text{ }^\circ\text{C}$) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.

- **Azo Coupling:** The resulting diazonium salt acts as a weak electrophile and undergoes an electrophilic aromatic substitution reaction with a coupling component.^[4] The coupling component is typically an electron-rich species such as a phenol or an aromatic amine. In the synthesis of Pigment Red 146, the diazonium salt of **3-Amino-4-methoxybenzanilide** is coupled with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-LC).^{[1][3]}

Data Presentation

Quantitative data for the starting material and a representative synthesis are summarized below.

Table 1: Physicochemical Properties and Synthesis Data for **3-Amino-4-methoxybenzanilide**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[5]
Molecular Weight	242.27 g/mol	[5]
Appearance	White to light yellow powder	[2]
Melting Point	152-155 °C	[2][6]
Typical Purity	≥ 98%	[7]
Reported Synthesis Yield	79% - 95.3%	[6][8]

Table 2: Example Reagent Quantities for the Synthesis of Pigment Red 146

Step	Reagent	Molar Mass (g/mol)	Amount	Moles	Reference(s))
Diazotization	3-Amino-4-methoxybenzanilide	242.27	2.3 g	0.0095	[1][7]
Hydrochloric Acid (36%)	36.46	~2.0 mL	~0.023	[1][9]	
Sodium Nitrite (NaNO ₂)	69.00	~0.7 g	~0.01	[9]	
Deionized Water	18.02	50 mL	-	[1][7]	
Coupling	Naphthol AS-LC	399.85	~3.8 g	0.0095	[1][7]
Sodium Hydroxide (NaOH)	40.00	~0.4 g	~0.01	[9]	
Deionized Water	18.02	200 mL	-	[9]	

Experimental Protocols

Protocol 1: Diazotization of 3-Amino-4-methoxybenzanilide

This protocol describes the formation of the diazonium salt solution (diazo component).

- Preparation of Amine Suspension: In a 250 mL beaker, add 2.3 g (0.0095 mol) of **3-Amino-4-methoxybenzanilide** to 50 mL of deionized water.[1][7]
- Acidification: While stirring, add 2.0 mL of concentrated hydrochloric acid (36%) and 8 mL of glacial acetic acid.[9] Continue stirring until the amine is fully dissolved. A clear solution may not form initially.

- Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with constant stirring.
- Nitrite Addition: Separately, prepare a solution of 0.7 g of sodium nitrite in 5 mL of cold deionized water. Add this sodium nitrite solution dropwise to the cold amine hydrochloride suspension over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C.
- Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.^[9] The resulting clear, yellowish solution is the diazonium salt, which is unstable and should be used immediately in the next step.

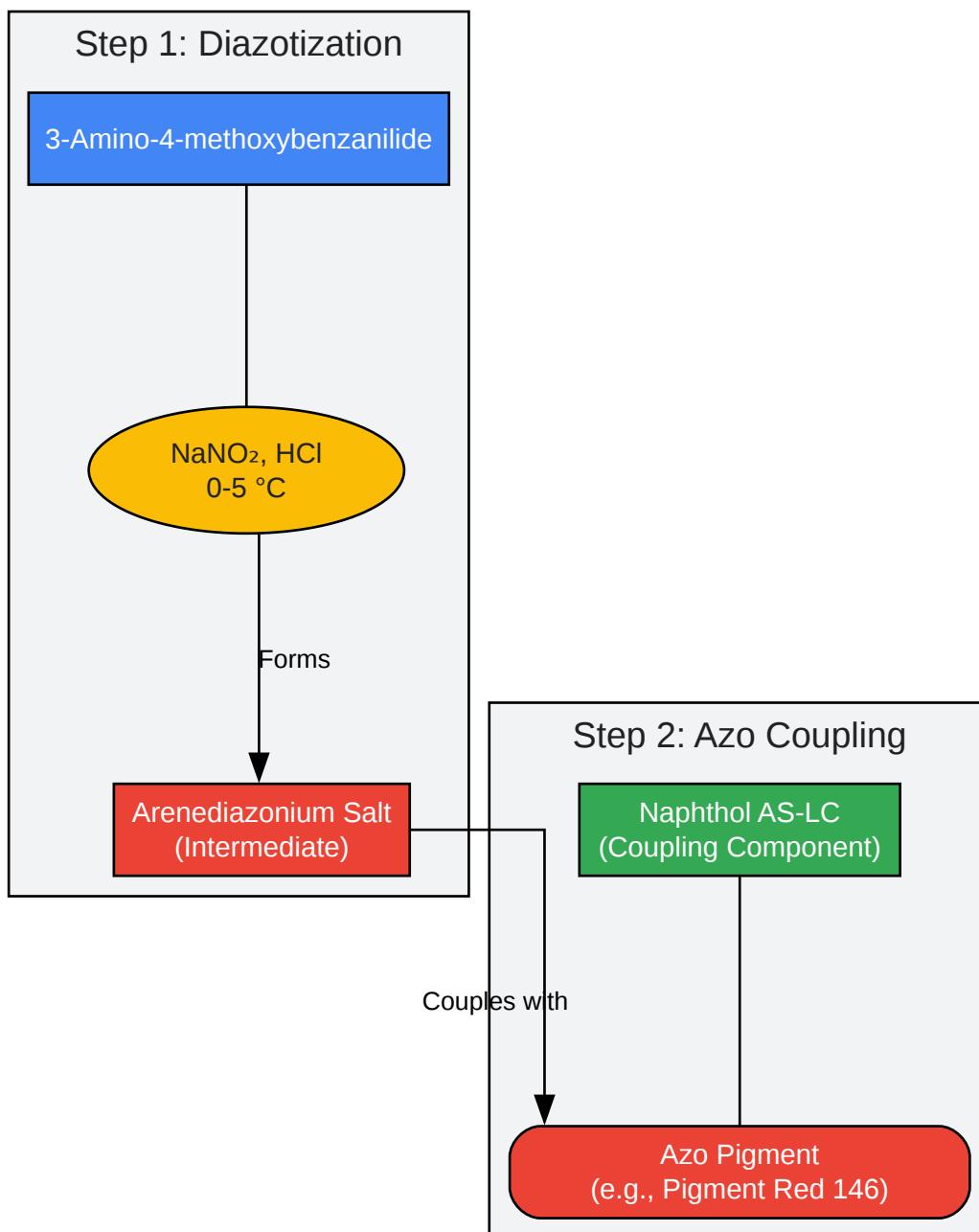
Protocol 2: Azo Coupling Reaction for Pigment Synthesis

This protocol describes the synthesis of an azo pigment (e.g., Pigment Red 146) using the prepared diazonium salt.

- Preparation of Coupling Solution: In a separate 1 L beaker, dissolve 3.8 g (0.0095 mol) of the coupling component (e.g., Naphthol AS-LC) and 3.0 g of sodium hydroxide in 200 mL of deionized water.^[9] Heat gently to 80 °C if necessary to achieve a clear solution, then cool to room temperature.
- Coupling Reaction: While stirring the coupling solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1. The addition should be done over 30 minutes, keeping the temperature of the reaction mixture below 20 °C.
- Precipitation: Upon addition, an intensely colored precipitate will form immediately.
- Completion and Isolation: Continue stirring the suspension for 1-2 hours at room temperature to ensure the reaction goes to completion.
- Work-up: Filter the resulting solid pigment using a Buchner funnel. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
- Drying: Dry the pigment in an oven at 60–70 °C to a constant weight.

Visualizations: Reaction Scheme and Workflow

The following diagrams illustrate the chemical pathway and the experimental process.



Diazotization and Azo Coupling Reaction Scheme

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Caption: Chemical scheme for the synthesis of an azo pigment.



Experimental Workflow for Azo Pigment Synthesis

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